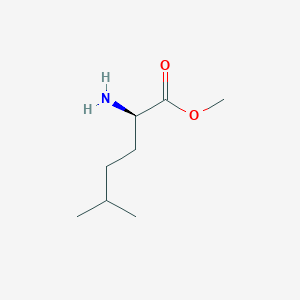

Methyl (2R)-2-amino-5-methylhexanoate

Description

Contextualization within Amino Acid and Amino Acid Derivative Chemistry

Amino acids are the fundamental monomers of proteins and are central to biochemistry. Their derivatives, including esters like Methyl (2R)-2-amino-5-methylhexanoate, are pivotal in various research and synthetic applications. The esterification of the carboxyl group, in this case with a methyl group, is a common strategy to protect this functional group during chemical synthesis, particularly in peptide synthesis. This modification prevents the carboxylic acid from participating in unwanted side reactions while the amino group is being manipulated.

Amino acid esters are important intermediates in organic synthesis. mdpi.com They are utilized in the creation of peptides, pharmaceuticals, and as chiral synthons. The synthesis of amino acid methyl esters is a well-established process, often achieved by reacting the amino acid with methanol (B129727) in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane. mdpi.com This straightforward conversion allows chemists to readily access these useful building blocks.

Significance of Stereochemistry in Chemical and Biochemical Research

The stereochemistry of amino acids and their derivatives is of paramount importance. With the exception of glycine, all common amino acids are chiral, existing as L- and D-enantiomers. mdpi.com In nature, the L-forms are predominantly found in proteins. mdpi.com The specific "(2R)" configuration of this compound denotes a particular three-dimensional arrangement of the atoms around the chiral alpha-carbon.

This precise spatial arrangement is critical because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning they will interact with one enantiomer but not the other, or the interaction will produce vastly different effects. This principle is a cornerstone of pharmacology and drug design, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even cause adverse effects. The use of stereochemically pure compounds like this compound is therefore essential in the synthesis of molecules intended for biological applications to ensure specificity and efficacy.

Overview of Current and Emerging Research Trajectories

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its role can be understood within the broader context of non-natural amino acid esters. These compounds are of growing interest in medicinal chemistry and materials science.

Detailed Research Findings:

As a chiral building block, this compound is valuable for the synthesis of complex organic molecules. The presence of both an amino and an ester group, along with a defined stereocenter, allows it to be incorporated into larger structures with a high degree of control over the final product's three-dimensional shape. Non-natural amino acids and their derivatives are frequently used to create peptidomimetics, which are compounds that mimic the structure of peptides but may have improved properties such as increased stability or enhanced biological activity.

Emerging Research Trajectories:

The future research involving compounds like this compound is likely to be in the development of novel therapeutic agents. By incorporating non-natural amino acids into peptide-based drugs, researchers can fine-tune their pharmacological properties. The isobutyl side chain of this particular molecule, inherited from leucine (B10760876), provides a lipophilic character that can influence how a larger molecule interacts with its biological target. Furthermore, the exploration of novel polymers and materials derived from amino acid esters continues to be an active area of research, with potential applications in biodegradable plastics and drug delivery systems.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUVQGLXPIZRL-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2r 2 Amino 5 Methylhexanoate and Analogous Derivatives

Chemoenzymatic Synthesis and Stereoselective Resolution

Chemoenzymatic approaches offer a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. By harnessing the high selectivity of enzymes, it is possible to achieve excellent enantiomeric purity under mild reaction conditions.

Enzymatic Approaches for Enantiomeric Purity

Kinetic resolution, a key strategy for separating enantiomers from a racemic mixture, can be efficiently catalyzed by enzymes. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. Lipases are a class of enzymes that have been extensively used for the resolution of racemic amino acid esters. nih.gov

For the synthesis of Methyl (2R)-2-amino-5-methylhexanoate, a relevant approach is the enzymatic kinetic resolution of racemic methyl leucinate. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high stereoselectivity in the hydrolysis or transesterification of amino acid esters. researchgate.netnih.gov In a typical resolution, the racemic methyl ester of leucine (B10760876) is subjected to enzymatic acylation. The enzyme selectively acylates the L-enantiomer (the (S)-enantiomer), leaving the D-enantiomer ((R)-methyl leucinate) unreacted. The acylated L-enantiomer and the unreacted D-enantiomer can then be separated.

The choice of acylating agent and solvent can significantly influence the efficiency and selectivity of the resolution. nih.govmdpi.com For instance, the use of non-activated esters like ethyl acetate (B1210297) or activated esters like isopropenyl acetate as acyl donors has been explored. nih.govmdpi.com

Table 1: Enzymatic Kinetic Resolution of Amino Acid Esters

| Racemic Substrate | Enzyme | Acylating Agent | Solvent | Product (Unreacted Enantiomer) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Racemic methyl leucinate | Candida antarctica Lipase B (CAL-B) | Isopropenyl acetate | Toluene | This compound | >95% | researchgate.net, nih.gov |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa Lipase MY | Isopropenyl acetate | Toluene/[EMIM][BF4] | (S)-1-(isopropylamine)-3-phenoxy-2-propanol | 96.17% (product) | mdpi.com |

| Racemic α-methyl-β-propiothiolactone | Pseudomonas cepacia Lipase (PCL) | Water (hydrolysis) | Cyclohexane | (S)-α-methyl-β-propiothiolactone | >95% | nih.gov |

Biocatalytic Transformations in Amino Acid Ester Synthesis

Beyond resolution, biocatalysis offers direct routes to enantiomerically pure amino acid esters. Transaminases (TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. rsc.org This enables the asymmetric synthesis of chiral amines and amino acids from prochiral ketones.

For the synthesis of this compound, a suitable α-keto ester, methyl 5-methyl-2-oxohexanoate, can be used as the substrate for a transaminase. By selecting an appropriate (R)-selective transaminase and an amino donor such as D-alanine or isopropylamine, the desired (R)-amino ester can be obtained with high enantioselectivity. mdpi.commdpi.com The equilibrium of the reaction can often be shifted towards the product by using a high concentration of the amino donor or by removing the ketone byproduct. rsc.org

Table 2: Biocatalytic Synthesis of Chiral Amines and Amino Acid Derivatives | Substrate | Enzyme | Reaction Type | Key Reagents/Conditions | Product | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | --- | | Pro-sitagliptin ketone | Transaminase (EMIN041) | Asymmetric transamination | Isopropylamine (amino donor) | Sitagliptin | >99% | mdpi.com | | Various ketones | Amine transaminase from Chromobacterium violaceum | Asymmetric synthesis | (S)-1-phenylethylamine (amino donor) | Chiral amines | High | | | Cinnamic acid | Combinatorial metabolic engineering with transaminase | Biosynthesis | Engineered E. coli | Cinnamylamine | N/A | researchgate.net | | (rac)-1-phenylpropan-2-amine | (R)-transaminase | Kinetic resolution | N/A | (S)-1-phenylpropan-2-amine | >95% | researchgate.net |

Classical Organic Synthesis Routes

While chemoenzymatic methods are increasingly popular, classical organic synthesis remains a cornerstone for the preparation of chiral amino acids. These methods often involve multi-step sequences and the use of chiral auxiliaries or catalysts to control stereochemistry.

Multi-Step Conversions and Intermediate Formation in Chiral Synthesis

The asymmetric Strecker synthesis is a classic and versatile method for preparing α-amino acids. nih.govbohrium.com This reaction involves the treatment of an aldehyde with a source of cyanide and an amine, followed by hydrolysis of the resulting α-aminonitrile. To achieve enantioselectivity, a chiral amine or a chiral catalyst is employed.

In the context of synthesizing this compound, isovaleraldehyde (B47997) (3-methylbutanal) would be the starting aldehyde. A diastereoselective Strecker reaction using a chiral amine, such as (R)-phenylglycine amide, can lead to a diastereomerically enriched α-aminonitrile. acs.orgacs.orgnih.gov Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification, would yield the target compound. A key advantage of some Strecker methodologies is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and leading to high diastereomeric excess. acs.orgacs.orgnih.gov

A multi-step synthesis of L-2-methyl norleucine has been reported involving bromination of 2-methyl caproic acid, followed by ammonolysis, phenylacetylation, and finally enzymatic resolution. google.com A similar strategy could be envisioned for the synthesis of the target compound.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in the asymmetric synthesis of α-amino acids. wikipedia.orgyoutube.comresearchgate.netresearchgate.net

For the synthesis of a leucine derivative, an N-acylated Evans auxiliary can be enolized and then alkylated with an isobutyl halide. The bulky auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. harvard.edu Subsequent removal of the chiral auxiliary by hydrolysis or other methods yields the enantiomerically enriched amino acid, which can then be esterified to give the final product. The choice of the specific Evans auxiliary and the reaction conditions can determine the stereochemistry of the final product. harvard.edu

Table 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

| Substrate | Chiral Auxiliary | Reaction Type | Key Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pivaldehyde | (R)-phenylglycine amide | Strecker reaction | NaCN, AcOH | >99/1 d.r. | acs.orgacs.org |

| N-Acyloxazolidinone | Evans oxazolidinone | Alkylation | LDA, Alkyl halide | 97:3 d.r. | harvard.edu |

| Glycine derivative | Axially chiral BINOL | Alkylation | Various electrophiles | 69% to 86% d.e. | wikipedia.org |

Radical Functionalization Strategies for Amino Acid Derivatives

Radical chemistry has emerged as a powerful tool for the synthesis and modification of amino acids, offering novel pathways for C-H functionalization and the introduction of various substituents. nih.govacs.orgresearchgate.net These methods can provide access to unnatural amino acids that are difficult to prepare by other means.

One strategy involves the radical addition to imines or their derivatives. For instance, a radical generated from an organotelluride can add to an imine, leading to the formation of a new C-C bond and the creation of an α-amino acid derivative. nih.gov Another approach is the direct C(sp³)-H amination of a suitable precursor.

Furthermore, the radical functionalization of unsaturated amino acids provides a versatile route to various derivatives. nih.govacs.org For example, the radical addition of hydrogen fluoride (B91410) or an azide (B81097) source to an unsaturated leucine precursor could be a potential strategy to introduce functionality at the side chain. While not a direct synthesis of the backbone, these methods highlight the potential of radical chemistry in creating diverse amino acid analogs.

Table 4: Radical-Based Synthesis of Amino Acid Derivatives

| Substrate | Radical Precursor/Mediator | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| α-Aminoacyl tellurides | BEt₃ | Addition to imine | α,β-Diamino acid derivatives | Homolytic cleavage of C-Te bond | nih.gov |

| Tertiary alkyl halides | Cu-catalyst | Radical-radical coupling with Schiff bases | Quaternary α-amino esters | Mild conditions, broad scope | nih.gov |

| Unsaturated amino acids | Fe(III)/NaBH₄, Selectfluor | Radical hydrofluorination | Side-chain-fluorinated amino acids | High functional group tolerance | nih.gov |

Intramolecular Cycloaddition Applications in Related Chemical Systems

Intramolecular cycloaddition reactions represent a powerful strategy for the stereocontrolled synthesis of cyclic and polycyclic structures, which can serve as precursors to α-amino acid derivatives. These reactions, by tethering the reacting partners, often exhibit enhanced reactivity and selectivity compared to their intermolecular counterparts.

A notable application of this strategy is the intramolecular [3+2] cycloaddition of azomethine ylides. These ylides can be generated in situ from α-amino acids or their esters. For instance, the decarboxylative condensation of an α-amino acid with an aldehyde bearing a pendant dipolarophile can lead to the formation of a polycyclic amine scaffold with high diastereoselectivity. nih.gov This approach provides a valuable route to complex heterocyclic systems that can be further elaborated to yield non-proteinogenic amino acids. While direct application to the linear structure of this compound is not straightforward, the principles of stereocontrol established in these cyclic systems are informative for asymmetric synthesis.

The intramolecular Diels-Alder (IMDA) reaction is another potent tool for constructing six-membered rings with a high degree of stereochemical control. acs.orgorganic-chemistry.org The reaction's stereochemical outcome is often predictable based on the geometry of the tether connecting the diene and dienophile. organic-chemistry.org Although not a direct route to acyclic amino esters, the IMDA reaction is instrumental in synthesizing complex cyclic amino acids, where the foundational principles of stereocontrol can be extrapolated to the design of asymmetric syntheses for compounds like this compound.

One-Pot Synthetic Procedures for Amino Acid Derivatives

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by minimizing intermediate purification steps. Several one-pot methodologies have been developed for the synthesis of α-amino acid esters and their derivatives.

A highly efficient one-pot procedure for the synthesis of various amino acid methyl esters, including leucine methyl ester, involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. wikipedia.orgresearchgate.netmdpi.com This method is notable for its mild conditions and good to excellent yields.

| Amino Acid | Product | Time (h) | Yield (%) |

| L-Leucine | L-Leucine methyl ester hydrochloride | 12 | 98 |

| L-Alanine | L-Alanine methyl ester hydrochloride | 12 | 97 |

| L-Phenylalanine | L-Phenylalanine methyl ester hydrochloride | 12 | 98 |

| L-Valine | L-Valine methyl ester hydrochloride | 12 | 96 |

Table 1: Esterification of various amino acids using TMSCl in methanol. researchgate.net

Another relevant one-pot strategy is the tandem reduction-olefination of N-protected α-amino esters. This process involves the reduction of the ester to an aldehyde with a reagent like diisobutylaluminium hydride (DIBAL-H), followed by an in-situ Wittig or Horner-Wadsworth-Emmons reaction to yield an allylic amine. nih.gov This transformation, while not directly producing the target compound, showcases a powerful one-pot sequence for modifying amino acid derivatives while preserving their enantiopurity. nih.gov

Furthermore, a one-pot catalytic enantioselective synthesis of unnatural α-alkyl amino acid esters has been developed from alkenes. This process involves an asymmetric epoxidation followed by a domino ring-opening esterification. For example, (R)-leucine methyl ester has been synthesized with a 69% yield and 94% enantiomeric excess (ee) using this method. nih.gov

Optimization and Advancement of Synthetic Pathways

The continual refinement of synthetic routes to improve yield and enantiomeric purity is a central theme in modern organic synthesis. For this compound, this involves the development of high-yield protocols and precise techniques for controlling its stereochemistry.

High-Yield Synthesis Protocols

High-yield synthesis is crucial for the practical and economic viability of producing fine chemicals. Microwave-assisted esterification has emerged as a rapid and efficient method for the synthesis of amino acid esters. For instance, the esterification of L-leucine with n-butanol under microwave irradiation for 10 minutes resulted in a 100% yield of L-leucine butyl ester. scirp.org In another example, the esterification of L-leucine with benzyl (B1604629) chloride in an ionic liquid, 1,3-dimethylimidazolium (B1194174) methanesulfonate, also provided satisfactory yields. sigmaaldrich.com

Conventional heating methods can also be optimized for high yields. The esterification of L-leucine with n-butanol under conventional heating for 30 minutes gave the corresponding ester in 63.7% yield. scirp.org Sulfuric acid-catalyzed esterification of amino acids in a thin film has also been shown to produce high yields, with aromatic amino acids like L-phenylalanine and L-tyrosine reaching absolute yields of around 40-50%. acs.orgnih.gov

| Method | Alcohol | Time | Yield (%) |

| Microwave Irradiation | n-Butanol | 10 min | 100 |

| Conventional Heating | n-Butanol | 30 min | 63.7 |

| Microwave Irradiation | Ethanol | 10 min | 35.7 |

| Conventional Heating | Ethanol | 30 min | 3.9 |

Table 2: Comparison of yields for the esterification of L-leucine under different conditions. scirp.org

Enantiopurity Enhancement and Control Techniques

The control of stereochemistry is paramount in the synthesis of bioactive molecules. Several techniques are employed to enhance and control the enantiopurity of α-amino acid derivatives.

Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net For instance, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be applied to the asymmetric synthesis of α-amino acids. researchgate.net After the desired stereocenter is set, the auxiliary can be cleaved and recovered.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to generate a preponderance of one enantiomer. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for producing enantiomerically enriched amino acids. researchgate.net Organocatalysis has also emerged as a potent tool for the enantioselective synthesis of α-amino acid esters. For example, a one-pot process involving an asymmetric epoxidation catalyzed by a cinchona alkaloid derivative can produce α-alkyl amino acid esters with high enantioselectivity. nih.gov

Kinetic Resolution: Kinetic resolution separates a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution is a particularly effective method. For example, acylase I from porcine kidney or Aspergillus species can selectively hydrolyze the N-acyl derivative of an L-amino acid, allowing for the separation of the L-amino acid from the unreacted D-N-acyl amino acid with high enantiomeric excess. harvard.edu Similarly, proteolytic enzymes can be used for the selective hydrolysis of N-acyl-D,L-leucine esters to achieve chiral resolution. nih.gov

| Method | Substrate | Product | Enantiomeric Excess (ee) |

| Organocatalytic Epoxidation/DROE | Alkene precursor | (R)-Leucine methyl ester | 94% |

| Enzymatic Kinetic Resolution (Acylase I) | N-acyl-DL-amino acids | L-amino acid | >90% |

| Enzymatic Kinetic Resolution (Proteolytic enzyme) | N-acetyl-D,L-leucine methyl ester | N-acetyl-L-leucine | 96.7% |

Table 3: Examples of enantiopurity enhancement techniques. nih.govharvard.edu

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 2r 2 Amino 5 Methylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For Methyl (2R)-2-amino-5-methylhexanoate, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons.

A related compound, (2S)-5-methylhexan-2-amine, shows ¹³C NMR data which can offer some insight. nih.gov Similarly, ¹H NMR data for 2-methylhexanoic acid is available and can be used for comparative purposes. chemicalbook.com

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the case of this compound, electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecule, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Common fragmentation pathways for amino acid esters include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage of the carbon-carbon bonds along the alkyl chain. While a specific mass spectrum for this compound was not found, data for the related compound 5-methyl-2-hexanone (B1664664) shows a molecular weight of 114.1855 g/mol . nist.gov Another related structure, 5-methyl-2-hexylamine, has a molecular weight of 115.22 g/mol . nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. While the direct FTIR spectrum for the title compound is not available, data from similar molecules allows for the prediction of key vibrational modes. For example, research on 2-amino-5-bromobenzoic acid methyl ester provides insights into the vibrational frequencies of related functional groups. researchgate.net

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3400-3300 |

| C-H (alkane) | Stretching | 2960-2850 |

| C=O (ester) | Stretching | 1750-1735 |

| C-O (ester) | Stretching | 1300-1000 |

| N-H (amine) | Bending | 1650-1580 |

| C-N | Stretching | 1250-1020 |

This table is generated based on typical infrared absorption frequencies for organic functional groups and is for illustrative purposes.

FTIR spectra of related compounds like 2-methylhexanoic acid methyl ester and 2-amino-5-methylpyridine (B29535) have been documented. spectrabase.comresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the C-C backbone vibrations and the symmetric stretches of the methyl groups. Quantum chemical calculations are often employed to aid in the assignment of vibrational frequencies observed in both FTIR and FT-Raman spectra. nih.gov Studies on compounds like 2-amino-3-methyl-5-nitropyridine (B21948) have demonstrated the utility of combining experimental and computational approaches for vibrational analysis. nih.gov

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound.

Electrostatic Circular Dichroism (ECD) Spectroscopy in Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration of a stereocenter.

For this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for the (R)-enantiomer. A good agreement between the experimental and calculated spectra would confirm the (2R) absolute configuration. The theoretical calculation is typically performed using time-dependent density functional theory (TD-DFT). This approach has been successfully applied to determine the stereochemistry of various chiral molecules.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, thereby offering an unambiguous depiction of the molecule's solid-state structure. Furthermore, for chiral molecules such as this compound, single-crystal X-ray diffraction is the gold standard for the unequivocal determination of the absolute stereochemistry of all chiral centers.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and geometric arrangement of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision.

For this compound, the determination of its crystal structure would provide invaluable insights. It would confirm the (R) configuration at the α-carbon, as specified in its nomenclature. The analysis would also reveal the preferred conformation of the flexible isobutyl group and the methyl ester moiety in the solid state. Additionally, the crystallographic data would detail the intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, which govern the packing of the molecules in the crystal lattice.

Detailed Research Findings

A thorough search of the current scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that as of the present date, the single-crystal X-ray structure of this compound has not been reported. Consequently, no experimental crystallographic data, including unit cell parameters, space group, or detailed structural parameters, are available for this specific compound.

While X-ray crystallography remains the most powerful tool for such a determination, its application is contingent on the ability to grow single crystals of suitable size and quality, which can be a challenging and time-consuming process. The absence of a published crystal structure may be attributed to difficulties in obtaining such crystals or a lack of specific research focus on the solid-state properties of this particular ester.

Without experimental crystallographic data, the discussion of its solid-state structure and the empirical confirmation of its absolute stereochemistry via this method remains speculative. The definitive solid-state conformation and intermolecular packing arrangement for this compound are yet to be determined.

Data Tables

Computational Chemistry and Theoretical Modeling Studies on Methyl 2r 2 Amino 5 Methylhexanoate

Molecular Modeling and Simulation Approaches for Conformational Analysis

There is currently no specific research available in the public domain that details the application of molecular modeling and simulation approaches for the conformational analysis of Methyl (2R)-2-amino-5-methylhexanoate. Such studies would typically involve techniques like molecular mechanics (MM) force fields to systematically search the potential energy surface of the molecule. The goal would be to identify low-energy conformers and understand the rotational barriers around its flexible single bonds. This analysis is crucial as the three-dimensional shape of the molecule can significantly influence its physical properties and biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations specifically for this compound are not found in the published literature. DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. If such studies were available, they would provide valuable insights into:

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformation.

Electronic Properties: Information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO would indicate its kinetic stability.

Electrostatic Potential: Mapping the electrostatic potential on the molecule's surface would reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how it might interact with other molecules.

Without dedicated research, no data tables for these properties can be presented.

Computational Prediction of Molecular Interactions and Binding Modes

There are no available studies that computationally predict the molecular interactions and binding modes of this compound with any specific biological target or other molecules. This type of research would typically employ molecular docking simulations. In such a study, the molecule would be computationally "docked" into the active site of a protein to predict its binding affinity and preferred orientation. This is a common approach in drug discovery to screen potential drug candidates.

In Silico Approaches for Stereochemical Prediction and Validation

While the "(2R)" designation in its name specifies the stereochemistry at the alpha-carbon, there are no in silico studies available that focus on predicting or validating the stereochemistry of this compound or its potential diastereomers. Such computational studies could involve calculating the relative energies of different stereoisomers to determine the most stable configuration or simulating spectroscopic properties like circular dichroism to compare with experimental data for stereochemical assignment.

Research Applications in Chemical Biology and Advanced Materials Focus on Mechanistic Understanding and Building Block Utility

Utilization as Chiral Building Blocks in Complex Organic Synthesis

In the field of asymmetric synthesis, where the control of stereochemistry is paramount, optically pure compounds known as chiral building blocks are indispensable. Amino acids and their derivatives are prominent members of this class, often referred to as the "chiral pool." chimia.ch Methyl (2R)-2-amino-5-methylhexanoate, with its defined (R)-configuration at the α-carbon, functions as a versatile chiral synthon.

Synthetic chemists employ such building blocks to introduce a specific stereocenter into a target molecule, guiding the formation of subsequent stereocenters. This is often achieved by temporarily incorporating the chiral unit as a "chiral auxiliary." wikipedia.orgresearchgate.net For example, the amino group of this compound can be acylated and attached to a prochiral substrate. The inherent chirality of the D-leucine moiety sterically directs the approach of a reagent to one face of the substrate, leading to a highly diastereoselective chemical transformation, such as an alkylation or an aldol (B89426) reaction. researchgate.net After the desired stereochemistry is set, the auxiliary can be chemically cleaved from the product and potentially recovered. This methodology leverages the compound's structure to transfer stereochemical information, enabling the efficient and predictable synthesis of complex, enantiomerically pure molecules like pharmaceuticals and natural products. chimia.ch

Applications in Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids, particularly D-amino acids, is a powerful strategy in peptide chemistry to develop novel therapeutics with enhanced properties.

Methodologies in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides in a stepwise fashion on a solid resin support. ejbiotechnology.infopeptide.com The process involves repeated cycles of deprotection of the N-terminal amine and coupling of the next N-protected amino acid. This compound, appropriately N-protected (commonly with a fluorenylmethyloxycarbonyl, or Fmoc, group), is readily incorporated into a peptide sequence using these standard protocols.

In a typical SPPS cycle, the Fmoc-protected this compound is activated using a coupling reagent and reacted with the free N-terminal amine of the growing peptide chain attached to the resin. The methyl ester of the amino acid is not directly involved in the peptide bond formation itself but is a common synthetic form of the amino acid starting material. The actual incorporation involves the activation of the carboxylic acid of the (Fmoc-protected) D-leucine. The use of D-amino acid derivatives like this is a routine modification in SPPS to create peptides with specific structural and functional properties. nih.govmdpi.com Greener solvent alternatives, such as 2-Methyltetrahydrofuran (2-MeTHF), are being explored to replace more hazardous solvents traditionally used in the coupling and resin-loading steps of SPPS. researchgate.netnih.gov

Design and Construction of Structured Peptides and Analogues

The substitution of naturally occurring L-amino acids with their D-enantiomers has profound effects on peptide structure and function. Incorporating a D-amino acid like the one derived from this compound can disrupt or modify secondary structures such as α-helices and β-sheets. nih.govmdpi.com This structural perturbation is a key tool in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. researchgate.netlongdom.org

| Peptide Modification | Observed Effect | Reference |

|---|---|---|

| Substitution of L-leucine with D-leucine in an antimicrobial peptide (B1OS) | Maintained α-helical conformation, reduced hemolytic activity while preserving potent antibacterial and anticancer activity. | nih.govmdpi.com |

| General incorporation of D-amino acids into peptides | Increased resistance to degradation by proteases such as Aminopeptidase M. | nih.gov |

| Use of D-amino acids in peptide scanning | Helps identify key pharmacophoric amino acids responsible for bioactivity. | longdom.org |

Investigation of Biochemical Pathway Involvement

This compound and the D-leucine residue it provides are valuable tools for probing the function and specificity of enzymes and metabolic pathways.

Substrate Recognition and Specificity in Enzymatic Systems

Enzymes exhibit remarkable specificity, often discriminating between substrates with subtle structural differences, including stereochemistry. This compound can be used as a substrate or inhibitor to characterize the active site and mechanism of various enzymes. For instance, the enzymatic resolution of racemic N-acyl-D,L-leucine esters is a well-established process where enzymes like serine proteases selectively hydrolyze the L-enantiomer, leaving the D-enantiomer (such as the N-acylated form of this compound) untouched. google.com This process demonstrates the strict stereospecificity of these enzymes.

Furthermore, this compound can be used to probe the substrate tolerance of enzymes that are known to interact with D-amino acids. Examples include:

D-amino acid transaminases: These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. Testing this compound as a substrate could help define the enzyme's specificity for side-chain structures. nih.gov

Peptidyl-aminoacyl-L/D-isomerases: These enzymes convert L-amino acid residues within a peptide to the D-form. Peptides containing D-leucine can be used to study the substrate requirements of such isomerases, which have been found to have surprisingly broad specificity for the residue being isomerized but strict requirements for adjacent amino acids. nih.gov

Leucine (B10760876) Dehydrogenase: While this enzyme typically acts on L-leucine, engineered variants can have altered specificities. nii.ac.jpcore.ac.uk D-leucine derivatives could be used to test the limits of these engineered enzymes.

| Enzyme Class | Interaction with D-Leucine Derivatives | Application |

|---|---|---|

| Proteases (e.g., Serine Proteases) | Selectively hydrolyze L-leucine esters, leaving D-leucine esters intact. | Used in the enzymatic resolution of racemic leucine esters. google.com |

| D-Amino Acid Transaminase | Can utilize D-amino acids as amino donors. | Probing substrate specificity for side-chain bulk and hydrophobicity. nih.gov |

| Peptidyl-aminoacyl-L/D-isomerase | Recognizes peptides containing D-amino acids as products or substrates. | Investigating the structural requirements for enzymatic isomerization within a peptide chain. nih.gov |

| D-Amino Acid Oxidase (DAO) | Catalyzes oxidative deamination of neutral D-amino acids. | Studying D-amino acid metabolism and its role in biological processes. jst.go.jpnih.gov |

Contributions to Metabolic Pathway Understanding

While L-amino acids are the primary building blocks of proteins, free D-amino acids exist in mammals and have distinct metabolic pathways and physiological roles. jst.go.jp The primary enzyme responsible for the catabolism of neutral and basic D-amino acids is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of the D-amino acid to its corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide. jst.go.jpnih.gov

This compound can be used as a probe to study the activity and distribution of DAO in various tissues. By introducing the compound into a biological system (e.g., cell culture or tissue homogenate), researchers can monitor the rate of formation of the product, 2-oxo-5-methylhexanoic acid. This provides a direct measure of DAO activity and can help elucidate the role of D-amino acid metabolism in different physiological or pathological states. uh.edu Understanding the metabolic fate of D-amino acids is crucial, as they are increasingly recognized for their roles in neurotransmission (D-serine), endocrine function (D-aspartate), and interactions with gut microbiota. jst.go.jpnih.gov

Studies on Enzyme Activity Modulation and Inhibition Mechanisms

While specific studies detailing the direct modulation or inhibition of enzyme activity by this compound are not extensively documented in publicly available literature, its structural similarity to the amino acid leucine suggests potential interactions with enzymes that recognize leucine or similar branched-chain amino acids as substrates or allosteric regulators. Leucine and its analogues are known to play roles in various enzymatic pathways. For instance, they can influence the activity of enzymes involved in amino acid metabolism and protein synthesis.

The investigation of structurally related compounds provides insights into potential mechanisms. For example, derivatives of amino acids can act as competitive inhibitors by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. Non-competitive inhibition is also a possibility, where the compound would bind to a site other than the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.

Future research could explore the effect of this compound on enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein translation, or enzymes involved in the catabolism of branched-chain amino acids. Understanding these interactions could reveal novel regulatory functions and therapeutic possibilities.

Development of Chemical Probes for Molecular Target Identification

The structure of this compound makes it a viable scaffold for the development of chemical probes aimed at identifying and characterizing molecular targets. Chemical probes are small molecules that are designed to interact with a specific protein or other biomolecule, often with a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) attached to enable detection and isolation of the target.

The amino and ester functional groups of this compound offer convenient points for chemical modification. For instance, the amine group can be acylated or alkylated to introduce functionalities that can be used for "click" chemistry or to attach photoaffinity labels. These modified probes can then be introduced into a biological system, such as a cell lysate or live cells. Upon binding to its target, the probe can be activated (e.g., by UV light in the case of a photoaffinity label) to form a covalent bond with the target protein. Subsequent purification of the probe-protein complex and identification of the protein by mass spectrometry can reveal the molecular target.

This approach is a powerful tool in chemical biology for elucidating the mechanism of action of bioactive compounds and for discovering new drug targets. The development of probes based on the this compound backbone could help to identify the proteins through which it exerts its biological effects, particularly in the context of its plant elicitor activity.

Integration into Combinatorial Chemistry Libraries for Discovery Research

This compound serves as a valuable building block for the generation of combinatorial chemistry libraries. nih.gov Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. nih.gov These libraries of compounds can then be screened for biological activity to identify new drug leads or other useful chemical entities.

The bifunctional nature of this compound, possessing both an amino group and an ester group, allows for its incorporation into diverse molecular scaffolds. The amino group can be used for peptide synthesis or for reactions with various electrophiles, while the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines or alcohols. This versatility enables the creation of libraries of peptides, peptidomimetics, and other small molecules with a high degree of structural diversity. nih.gov

The use of chiral building blocks like this compound is particularly important in drug discovery, as the stereochemistry of a molecule often has a profound impact on its biological activity. By incorporating this specific enantiomer into combinatorial libraries, researchers can explore a defined region of chemical space and increase the probability of finding compounds with the desired biological properties.

Table 1: Potential Library Scaffolds Incorporating this compound

| Scaffold Type | Point of Attachment | Potential Diversity Elements |

| Peptides/Peptidomimetics | Amine or Carboxyl group | Various natural and unnatural amino acids |

| Diketopiperazines | Amine and Carboxyl groups | Different amino acid partners |

| Substituted Amides | Amine or Carboxyl group | Diverse carboxylic acids or amines |

| Heterocycles | Both functional groups | Various ring-forming reagents |

Plant Chemical Biology Research: Elicitor Activity and Systemic Resistance Induction Mechanisms

Recent research has identified 2-Amino-3-methylhexanoic acid (AMHA), a closely related compound, as a potent natural plant elicitor that can induce resistance to both biotic and abiotic stresses. nih.govnih.gov While the original research focused on the free amino acid, the methyl ester form, this compound, is expected to have similar, if not enhanced, activity due to potentially increased cell permeability.

Elicitors are compounds that can trigger defense responses in plants. When a plant recognizes an elicitor, it activates a cascade of signaling pathways that lead to the production of defense-related compounds and the strengthening of physical barriers against pathogens. This induced resistance can be systemic, meaning that it is not confined to the site of application but spreads throughout the plant, providing broad-spectrum protection.

Studies have shown that AMHA can protect plants against a range of stresses, including:

Pathogen Attack: It has demonstrated effectiveness against fungal diseases like powdery mildew in wheat, bacterial infections such as Pseudomonas syringae in Arabidopsis, and viral infections like the Tomato spotted wilt virus in tobacco. nih.govnih.gov

Temperature Stress: AMHA has been shown to enhance tolerance to both high and low temperature extremes in various plant species. nih.govnih.govresearchgate.net

The mechanism of action is believed to involve the activation of the plant's innate immune system. While the precise molecular targets and signaling pathways are still under investigation, it is clear that AMHA and its derivatives represent a promising new class of natural biopesticides and plant health enhancers. nih.gov

Table 2: Observed Elicitor Activities of AMHA

| Plant Species | Stress Type | Observed Effect |

| Wheat | Fungal Pathogen (Powdery Mildew) | Strong protection |

| Arabidopsis | Bacterial Pathogen (Pseudomonas syringae DC3000) | Induced resistance |

| Tobacco | Viral Pathogen (Tomato spotted wilt virus) | Strong protection |

| Various | High/Low Temperature | Enhanced resistance |

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methods for Enhanced Efficiency

The demand for enantiomerically pure amino acids and their derivatives, including Methyl (2R)-2-amino-5-methylhexanoate, has spurred the development of more efficient and sustainable synthetic methods. researchgate.net Traditional chemical syntheses often face challenges such as multiple steps, harsh reaction conditions, and the use of heavy metals. nih.gov Modern approaches increasingly focus on biocatalysis and chemoenzymatic routes, which offer high enantioselectivity and regioselectivity under mild conditions. nih.gov

Enzymatic asymmetric synthesis, in particular, stands out as a promising strategy. rsc.org Methods like the asymmetric reductive amination of corresponding keto acids or the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids are being refined. rsc.org For instance, leucine (B10760876) dehydrogenases are used in reductive amination processes to produce chiral amino acids. nih.gov Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps. A key approach involves the enzymatic hydrolysis of a prochiral diester to yield an ester-acid with high enantiomeric excess, which can then be converted to the desired product. iupac.org Another facile method for preparing amino acid methyl esters involves the room-temperature reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane, offering mild conditions and excellent yields. nih.gov These advanced methods are crucial for producing optically pure compounds required in drug discovery and development. researchgate.net

Application of Advanced Analytical and Spectroscopic Techniques for Deeper Insight

A thorough characterization of this compound and its derivatives is essential for quality control and for understanding their structural and dynamic properties. Advanced analytical and spectroscopic techniques are indispensable for providing these deep insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. 1H and 13C NMR spectra provide definitive information about the molecular structure. For Leucine methyl ester, characteristic signals in the 1H-NMR spectrum include a triplet around 4.10 ppm for the alpha-proton, a singlet around 3.78 ppm for the methyl ester protons, and multiplets for the side-chain protons. nih.gov In more complex biological systems, methyl-containing amino acids are excellent probes for studying the structure and dynamics of large proteins, as they are well-distributed and provide sensitive signals in HMQC-type experiments. nih.gov Advanced NMR techniques, such as those performed on high-field spectrometers (e.g., 850 MHz or 1000 MHz), are used to resolve complex spectra and determine the three-dimensional structures of proteins incorporating these residues. bham.ac.uk

Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used to confirm the molecular weight of the compound. For this compound, the calculated mass for the protonated molecule [M+H]+ is 146.0, which is confirmed by experimental findings. nih.gov Predicted collision cross-section (CCS) values for various adducts of the molecule can also be calculated, providing further structural information that can be compared with experimental ion mobility-mass spectrometry data. uni.lu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize asymmetric synthesis and compound design. chiralpedia.com These computational tools can accelerate the discovery of new catalysts and synthetic routes by predicting reaction outcomes with high accuracy, thereby reducing the time and cost associated with empirical experimentation. chiralpedia.compnas.org

In the realm of asymmetric catalysis, ML models can be trained on large datasets of reactions to forecast key parameters like enantiomeric excess (ee) and yield. chiralpedia.com For example, deep neural networks (DNN) have been successfully used to predict the enantioselectivity of asymmetric C-H bond activation reactions involving chiral amino acid ligands, achieving a root mean square error (RMSE) as low as 6.3% for %ee. rsc.org Such models can identify crucial molecular features that influence the reaction's outcome, providing chemical insights that guide the design of new catalysts. rsc.org

For synthetic route planning, AI can analyze vast chemical spaces to propose novel and efficient pathways. youtube.com Retrosynthetic AI programs learn from known reactions to propose disconnections of a target molecule, working backward to identify commercially available starting materials. youtube.com Furthermore, generative AI models can design entirely new molecules with desired properties by operating within a defined chemical space, and these proposed structures can then be filtered through synthesis planning algorithms to ensure their viability. youtube.com This integration of generative design and automated synthesis planning holds immense promise for accelerating the development of new drugs and materials based on scaffolds like this compound. nih.gov

Exploration of Undiscovered Biochemical Roles and Interaction Networks

As a derivative of the essential branched-chain amino acid leucine, this compound is expected to participate in or influence various metabolic and signaling pathways. Leucine itself is a key regulator of protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. metwarebio.com This activation promotes muscle growth and repair, and recent transcriptomic studies have shown that leucine supplementation can enhance muscle adaptation by regulating genes related to the cytoskeleton. metwarebio.comnih.gov

The metabolism of leucine leads to intermediates like α-ketoisocaproic acid (KIC) and β-hydroxy-β-methylbutyrate (HMB), both of which have their own biological activities. nih.gov L-leucyl-L-leucine methyl ester, a related dipeptide ester, has been shown to selectively kill cytotoxic lymphocytes by being metabolized into membranolytic compounds. nih.gov This action is dependent on the enzyme dipeptidyl peptidase I, which is enriched in these specific immune cells. nih.gov

Future research will likely focus on delineating the specific metabolic fate and interaction networks of this compound. Investigating its transport across cell membranes, its interaction with amino acid transporters, and its potential to modulate signaling pathways like mTOR are key areas of exploration. Computational docking and molecular dynamics simulations can be employed to predict binding sites and affinities for proteins such as growth factor receptors, providing initial hypotheses for experimental validation. arvojournals.org Uncovering these biochemical roles could reveal new therapeutic applications for this compound and its derivatives.

Rational Design of Novel Chemical Entities Based on the (2R)-2-amino-5-methylhexanoate Scaffold

The (2R)-2-amino-5-methylhexanoate structure represents a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets, making it an excellent starting point for drug discovery. researchgate.netnih.gov Rational drug design utilizes such scaffolds to create libraries of novel compounds with enhanced activity, selectivity, and stability. nih.gov

The process often involves "scaffold hopping," where the core structure is replaced with a structurally distinct but functionally similar motif to explore new chemical space and overcome limitations of the original molecule. biosolveit.de Computational methods are central to this process, allowing for the virtual screening of large libraries and the design of molecules with predefined geometries and functionalities. nih.govnih.govresearchgate.net For example, a synthetic pathway to a novel benzoxazine (B1645224) scaffold was developed, and subsequent modifications based on structure-activity relationships led to the identification of a potent anticancer lead compound. nih.gov

By using the (2R)-2-amino-5-methylhexanoate scaffold, researchers can systematically modify its structure—for instance, by altering the side chain or derivatizing the amino or ester groups—to generate new chemical entities. These new molecules can then be screened for activity against various therapeutic targets. The combination of unnatural amino acids with technologies like DNA-encoded libraries further expands the possibilities, enabling high-throughput screening to improve the efficiency of drug development. This strategic approach, founded on a versatile chiral building block, is a powerful engine for the discovery of next-generation therapeutics. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl (2R)-2-amino-5-methylhexanoate with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is preferred for achieving high enantiomeric purity. For example, esterification of (2R)-2-amino-5-methylhexanoic acid with methanol under acid catalysis (e.g., HCl gas) can yield the methyl ester. Enzymatic methods, such as lipase-catalyzed reactions, may reduce racemization risks. Purification via recrystallization or chiral chromatography ensures enantiomeric excess >99% .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a polar organic mobile phase (e.g., hexane/isopropanol) is effective. Alternatively, NMR using chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers via distinct splitting patterns in the ¹H or ¹³C spectra .

Q. What protective measures are necessary when handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of vapors. Store the compound at 2–8°C under nitrogen to prevent hydrolysis. Spills should be neutralized with a weak acid (e.g., citric acid) before disposal .

Advanced Research Questions

Q. What strategies are effective in analyzing the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with human liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4) containing NADPH (1 mM). Terminate reactions at intervals (0, 15, 30, 60 min) with acetonitrile, then quantify parent compound degradation via LC-MS/MS. Use propranolol as a positive control for rapid metabolism .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against homology-modeled receptors (e.g., amino acid transporters). Molecular dynamics simulations (GROMACS) over 100 ns can assess binding stability. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How to resolve contradictions in solubility data for this compound across different studies?

- Methodological Answer : Standardize solubility testing using the shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C. Use nephelometry to detect precipitation thresholds. Discrepancies often arise from impurities or polymorphic forms; characterize batches via XRPD and DSC to confirm crystallinity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.